(3-Bromo-4-methylphenyl)hydrazine hydrochloride
Description
(3-Bromo-4-methylphenyl)hydrazine hydrochloride is a halogenated arylhydrazine derivative with the molecular formula C₇H₁₀BrClN₂ and a molecular weight of 237.53 g/mol . It is characterized by a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, which influence its physicochemical properties and reactivity. This compound is typically synthesized via reactions involving hydrazine hydrochloride and substituted aromatic ketones or aldehydes under acidic conditions, followed by purification via column chromatography . Its applications span pharmaceutical intermediates, agrochemical synthesis, and specialized organic reactions, leveraging its hydrazine moiety for nucleophilic or cyclization reactions .
Properties
IUPAC Name |
(3-bromo-4-methylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2.ClH/c1-5-2-3-6(10-9)4-7(5)8;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBMBBMMOHMQPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
(3-Bromo-4-methylphenyl)hydrazine hydrochloride can be synthesized by reacting 3-bromo-4-methylaniline with hydrazine under appropriate conditions . The reaction typically involves the use of solvents and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-methylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield azo compounds, while reduction can produce amines .
Scientific Research Applications
(3-Bromo-4-methylphenyl)hydrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It can be used in the study of biological processes involving hydrazine derivatives.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Bromo-4-methylphenyl)hydrazine hydrochloride involves its interaction with molecular targets through its hydrazine group. This interaction can lead to the formation of various intermediates and products, depending on the specific reaction conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Positional and Functional Group Variations
Bromophenylhydrazine Hydrochlorides
Key Differences :
- The position of bromine affects melting points and crystal packing. For example, the 3-bromo derivative (mp 227–231°C) has a higher mp than the 2-bromo isomer (189°C), likely due to improved intermolecular interactions .
Halogen-Substituted Derivatives
Key Differences :
- Bromine (in the target compound) vs. chlorine/fluorine: Bromine’s larger atomic radius and polarizability may increase van der Waals interactions, leading to higher melting points compared to chloro/fluoro derivatives .
Alkyl- and Alkoxy-Substituted Derivatives
- (4-Ethylphenyl)hydrazine hydrochloride (CAS 53661-18-0): Molecular weight 190.66 g/mol ; the ethyl group increases steric bulk, reducing solubility in polar solvents compared to the methyl-substituted target compound .
- 4-Methoxyphenylhydrazine hydrochloride (CAS 70672-74-1): Molecular weight 174.63 g/mol ; the methoxy group’s electron-donating nature enhances resonance stabilization, altering reactivity in cyclocondensation reactions .
Key Differences :
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| (3-Bromo-4-methylphenyl)hydrazine HCl | C₇H₁₀BrClN₂ | 237.53 | Not reported | 3-Br, 4-CH₃ |
| 2-Bromophenylhydrazine HCl | C₆H₆BrClN₂ | 223.5 | 189 (dec) | 2-Br |
| 3-Bromophenylhydrazine HCl | C₆H₆BrClN₂ | 223.51 | 227–231 (dec) | 3-Br |
| 3-Chloro-4-fluorophenylhydrazine HCl | C₆H₅ClFClN₂ | 197.04 | 211–212 (dec) | 3-Cl, 4-F |
| (4-Ethylphenyl)hydrazine HCl | C₈H₁₂ClN₂ | 190.66 | Not reported | 4-C₂H₅ |
| 4-Methoxyphenylhydrazine HCl | C₇H₁₁ClN₂O | 174.63 | Not reported | 4-OCH₃ |
Notes:
- Dec. = decomposition. Melting points correlate with molecular symmetry and intermolecular forces; bromine and methyl groups enhance mp compared to smaller halogens or alkyl chains .
- Solubility: Bromine and methyl groups reduce water solubility compared to methoxy or fluorine-substituted derivatives .
Biological Activity
(3-Bromo-4-methylphenyl)hydrazine hydrochloride is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, applications, and relevant studies that highlight its significance in medicinal chemistry.
Chemical Structure
The compound is characterized by the following structural formula:
- Chemical Formula: C7H10BrClN2
- Molecular Weight: 221.53 g/mol
- CAS Number: 1384427-52-4
This hydrazine derivative features a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring, which influences its reactivity and biological properties.
Anticancer Properties
This compound has shown promising anticancer activity in various studies. The presence of the hydrazine moiety is critical, as compounds with this functional group often exhibit significant cytotoxic effects against cancer cell lines.
Case Studies:
- Cytotoxicity Assay : In vitro studies demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
- Mechanism of Action : The compound's mechanism involves the induction of apoptosis in cancer cells, primarily through the activation of intrinsic pathways that lead to mitochondrial dysfunction and subsequent cell death .
Antioxidant Activity
Research indicates that hydrazine derivatives possess antioxidant properties, which contribute to their therapeutic potential. The antioxidant activity of this compound was assessed using DPPH radical scavenging assays.
Findings:
- The compound exhibited significant DPPH scavenging activity, surpassing that of ascorbic acid in some tests .
- A comparative analysis of various hydrazine derivatives showed that those with electron-donating groups, like methyl and bromine, displayed enhanced antioxidant capabilities .
Antimicrobial Effects
The antimicrobial properties of this compound have also been investigated. Studies indicate its effectiveness against both Gram-positive and Gram-negative bacteria.
Data Summary:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The SAR analysis indicates that:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
